molecular formula C11H7ClN4 B13889079 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-99-4

3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B13889079
CAS No.: 62051-99-4
M. Wt: 230.65 g/mol
InChI Key: PLEUDFSFUVGWEV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound featuring a triazolopyridine core substituted with a 4-chlorophenyl group at the 3-position. Its synthesis typically involves cyclization reactions of substituted triazoles or condensation with active methylene compounds under catalytic conditions .

Properties

CAS No.

62051-99-4

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

3-(4-chlorophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H7ClN4/c12-8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H

InChI Key

PLEUDFSFUVGWEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the diazotization of 4-chloroaniline followed by a reaction with 2-aminoacetonitrile hydrochloride. The resulting intermediate is then subjected to cyclization under reflux conditions in ethanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of microwave irradiation and mechanochemistry, can be employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), leading to the suppression of cancer cell proliferation and angiogenesis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Chlorine at the para position (4-Cl) likely improves metabolic stability compared to ortho (2-Cl) or meta (3-Cl) positions due to reduced steric hindrance and enhanced electronic effects .
  • Carbonitrile Derivatives: The addition of a cyano group at position 6 increases molecular weight by ~55–60 Da and elevates melting points, suggesting enhanced crystallinity .
  • Fluorine vs. Chlorine : The 4-fluoro analog (270.1 Da) has a lower molecular weight than chloro derivatives (286.1 Da), which may influence solubility and bioavailability .

Structure-Activity Relationship (SAR) Insights

Para-Substituents : Electron-withdrawing groups (Cl, F) at the para position may improve target binding through hydrophobic interactions, whereas methoxy groups enhance solubility but reduce lipophilicity .

Carbonitrile Functionality: The 6-cyano group in analogs like 3c–3e () may engage in hydrogen bonding with enzymatic active sites, improving potency .

Biological Activity

3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring fused with a pyridine moiety and a chlorophenyl substituent. Its molecular formula is C11H8ClN5C_{11}H_8ClN_5, and it has a molecular weight of approximately 233.67 g/mol. The compound is known for its stability and solubility in various organic solvents.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antimicrobial Activity : The compound has shown promising antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Chlamydia trachomatis. It selectively inhibits bacterial growth without affecting mammalian cell viability .
  • Neuropharmacological Effects : Studies have identified the compound as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which may have implications for treating neurodegenerative diseases and cognitive disorders .

In Vitro Studies

In vitro assays have demonstrated the effectiveness of this compound against several pathogens. For instance:

  • Table 1: Antimicrobial Activity Against Selected Bacteria
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-(4-Chlorophenyl)-3H-triazolo[4,5-b]pyridineMRSA16 µg/mL
3-(4-Chlorophenyl)-3H-triazolo[4,5-b]pyridineC. trachomatis32 µg/mL

These results suggest that the compound could serve as a lead for developing new antibiotics.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antichlamydial Activity : A recent study reported that derivatives of this compound exhibited significant antichlamydial activity with low toxicity to host cells. The presence of electron-withdrawing groups was crucial for enhancing biological activity against Chlamydia trachomatis .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of Alzheimer's disease. It was found to improve cognitive function by modulating nAChRs and reducing neuroinflammation .

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